N-(acid-PEG3)-N-bis(PEG3-amine)
Overview
Description
N-(acid-PEG3)-N-bis(PEG3-amine) is a polyethylene glycol (PEG) derivative that contains both carboxylic acid and amine functional groups. This compound is widely used as a linker in bioconjugation, drug delivery, and various biomedical applications due to its hydrophilic nature and ability to increase the solubility of conjugated molecules in aqueous media.
Scientific Research Applications
N-(acid-PEG3)-N-bis(PEG3-amine) has a wide range of applications in scientific research, including:
Drug Delivery: Used as a linker to conjugate drugs to targeting molecules, enhancing their solubility and stability.
Bioconjugation: Facilitates the attachment of biomolecules such as proteins, peptides, and antibodies to various surfaces or carriers.
Nanotechnology: Employed in the synthesis of nanoparticles and nanocarriers for targeted drug delivery and imaging.
Medical Research: Used in the development of novel therapeutic agents and diagnostic tools.
Mechanism of Action
Target of Action
N-(acid-PEG3)-N-bis(PEG3-amine) is a polyethylene glycol (PEG) derivative that primarily targets primary amine groups . These primary amine groups are abundant in biological systems, particularly in proteins, where they play crucial roles in various biochemical processes.
Mode of Action
The compound interacts with its targets through the formation of stable amide bonds . The terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators such as EDC or HATU . This reaction results in the formation of a stable amide bond, which is a key feature of many biological structures and functions.
Pharmacokinetics
The pharmacokinetic properties of N-(acid-PEG3)-N-bis(PEG3-amine) are influenced by its PEG structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. This increased solubility can improve the bioavailability of the compound, allowing it to reach its primary amine targets more effectively.
Result of Action
The primary result of the action of N-(acid-PEG3)-N-bis(PEG3-amine) is the formation of stable amide bonds with primary amine groups . This can lead to changes in the structure and function of the targeted molecules, potentially influencing various cellular processes. The exact molecular and cellular effects would depend on the specific targets and the biological context.
Future Directions
“N-(acid-PEG3)-N-bis(PEG3-amine)” has potential applications in various fields including medical research, drug-release, nanotechnology, and new materials research . Its use in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings are some of the active compound aspects that could be explored further .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acid-PEG3)-N-bis(PEG3-amine) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains. This can be achieved by reacting a PEG derivative with a compound containing reactive functional groups such as hydroxyl or amine groups.
Functional Group Introduction:
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of N-(acid-PEG3)-N-bis(PEG3-amine) involves large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(acid-PEG3)-N-bis(PEG3-amine) undergoes various chemical reactions, including:
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling agents such as EDC or HATU to form stable amide bonds.
Click Chemistry:
Substitution Reactions: The amine groups can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Coupling Agents: EDC, HATU, and DCC are commonly used for amide bond formation.
Oxidizing Agents: Reagents such as potassium permanganate or sodium periodate are used for the oxidation of hydroxyl groups to carboxylic acids.
Click Chemistry Reagents: Copper(I) catalysts are often used to facilitate the cycloaddition reactions in click chemistry.
Major Products
Amide Derivatives: Formed through the reaction of the carboxylic acid group with primary amines.
Triazole Derivatives: Formed through click chemistry reactions with alkynes.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-acid: Contains an azide group and a carboxylic acid group, used in click chemistry and bioconjugation.
FA-PEG3-amine: Contains folic acid and amine groups, used in targeted drug delivery and medical research.
Fmoc-N-amido-PEG3-acid: Contains an Fmoc-protected amine and a carboxylic acid group, used in peptide synthesis and bioconjugation.
Uniqueness
N-(acid-PEG3)-N-bis(PEG3-amine) is unique due to its combination of carboxylic acid and multiple amine groups, providing versatility in forming various covalent bonds. This makes it particularly useful in applications requiring multiple functionalizations, such as the simultaneous attachment of drugs and targeting molecules.
Properties
IUPAC Name |
3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53N3O11/c26-2-8-32-14-20-38-23-17-35-11-5-28(6-12-36-18-24-39-21-15-33-9-3-27)4-10-34-16-22-37-19-13-31-7-1-25(29)30/h1-24,26-27H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEQPDRTEWXDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53N3O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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